Cas no 64202-81-9 (17-Amino Geldanamycin)

17-Amino Geldanamycin is a semi-synthetic derivative of geldanamycin, a benzoquinone ansamycin antibiotic. This compound is notable for its role as an Hsp90 (heat shock protein 90) inhibitor, disrupting the chaperone function of Hsp90 and leading to the degradation of client proteins involved in oncogenic pathways. Its amino modification enhances solubility and bioavailability compared to the parent compound, making it a valuable tool for biochemical and cancer research. The compound is particularly useful in studying Hsp90's role in protein folding, cellular stress responses, and tumor progression. Its stability and specificity make it a preferred choice for in vitro and in vivo studies targeting Hsp90-dependent mechanisms.
17-Amino Geldanamycin structure
17-Amino Geldanamycin structure
Product Name:17-Amino Geldanamycin
CAS No:64202-81-9
MF:C28H39N3O8
MW:545.624568223953
CID:507066
PubChem ID:9893658
Update Time:2025-10-28

17-Amino Geldanamycin Chemical and Physical Properties

Names and Identifiers

    • Geldanamycin,17-amino-17-demethoxy-
    • 17-Amino Geldanamycin
    • 17-Aminodemethoxygeldanamycin
    • IPI 493
    • NSC 255109
    • Geldanamycin, 17-amino-17-demethoxy-
    • 17-Amino-17-demethoxygeldanamycin
    • NSC-255109
    • Q27289269
    • IPI-493
    • DB13023
    • 17AAG METABOLITE M8
    • [(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate
    • IPI 493 [WHO-DD]
    • SCHEMBL8250568
    • 64202-81-9
    • 2-Azabicyclo(16.3.1)docosa-4,6,10,18,21-pentaene-3,20,22-trione, 19-amino-9-((aminocarbonyl)oxy)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-, (8R,9R,12R,13S,14R,16R)-
    • (4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo(16.3.1)docosa-1(21),4,6,10,18-pentaen-9-yl carbamate
    • XYFFWTYOFPSZRM-TWNAANEASA-N
    • NSC255109
    • SCHEMBL16226317
    • SLQ1AJG3VB
    • (4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate
    • Oral Hsp90 Inhibitor IPI-493
    • CHEBI:230873
    • Heat Shock Protein 90 Inhibitor IPI-493
    • 17-Aminogeldanamycin
    • UNII-SLQ1AJG3VB
    • Inchi: 1S/C28H39N3O8/c1-14-10-18-23(29)20(32)13-19(25(18)34)31-27(35)15(2)8-7-9-21(37-5)26(39-28(30)36)17(4)12-16(3)24(33)22(11-14)38-6/h7-9,12-14,16,21-22,24,26,33H,10-11,29H2,1-6H3,(H2,30,36)(H,31,35)
    • InChI Key: XYFFWTYOFPSZRM-UHFFFAOYSA-N
    • SMILES: COC1C(O)C(C)C=C(C)C(OC(=O)N)C(OC)C=CC=C(C)C(=O)NC2C(C(=C(C(C=2)=O)N)CC(C)C1)=O

Computed Properties

  • Exact Mass: 547.27400
  • Monoisotopic Mass: 545.27371521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 39
  • Rotatable Bond Count: 4
  • Complexity: 1130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 3
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.718
  • Topological Polar Surface Area: 180Ų

Experimental Properties

  • Melting Point: 178-180°C
  • Solubility: Chloroform, Methanol
  • PSA: 180.27000
  • LogP: 3.45010

17-Amino Geldanamycin Pricemore >>

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Additional information on 17-Amino Geldanamycin

Introduction to 17-Amino Geldanamycin (CAS No: 64202-81-9) and Its Emerging Applications in Modern Medicine

The compound 17-Amino Geldanamycin (CAS No: 64202-81-9) represents a cornerstone in the realm of pharmaceutical chemistry, particularly in the development of novel therapeutic agents targeting complex biological pathways. Derived from the natural product geldanamycin, this derivative has garnered significant attention due to its potent bioactivity and structural versatility. Geldanamycin itself, a benzoquinone ansamycin antibiotic, was originally isolated from *Streptomyces hygroscopicus*, and its derivatives have been extensively studied for their ability to inhibit protein synthesis by binding to the ribosomal RNA of bacteria. The introduction of an amine group at the 17-position enhances its pharmacological profile, making it a promising candidate for further medicinal chemistry exploration.

The 17-Amino Geldanamycin derivative (CAS No: 64202-81-9) has been a subject of intense research due to its potential applications in oncology and anti-inflammatory therapies. Recent studies have highlighted its ability to modulate critical cellular processes, particularly those involving transcriptional regulation. The ansamycin scaffold, including derivatives like 17-Amino Geldanamycin, exhibits remarkable selectivity for certain kinases and transcription factors, which are often dysregulated in cancer cells. This specificity has led to investigations into its role as an inhibitor of the Heat Shock Protein 90 (HSP90), a molecular chaperone essential for the maturation of oncogenic proteins. Preclinical trials have demonstrated that compounds structurally related to 17-Amino Geldanamycin can induce apoptosis in various cancer cell lines while exhibiting lower toxicity toward normal cells.

In addition to its anti-cancer properties, emerging research suggests that 17-Amino Geldanamycin may have therapeutic potential in managing inflammatory diseases. Chronic inflammation is a hallmark of numerous pathological conditions, including autoimmune disorders and metabolic syndromes. Studies indicate that the compound can interfere with inflammatory signaling pathways by inhibiting key enzymes such as p38 MAPK and JNK. These enzymes are central to the NF-κB pathway, which regulates the expression of pro-inflammatory cytokines. By modulating these pathways, 17-Amino Geldanamycin (CAS No: 64202-81-9) may offer a novel approach to mitigate inflammation without the side effects associated with traditional anti-inflammatory drugs.

The structural complexity of 17-Amino Geldanamycin presents both challenges and opportunities for drug development. The benzoquinone moiety is crucial for its bioactivity, as it facilitates binding to biological targets through hydrogen bonding and hydrophobic interactions. However, this same structure can also lead to limitations in solubility and metabolic stability. To address these issues, researchers have employed computational modeling and synthetic chemistry techniques to optimize the molecule’s pharmacokinetic properties. For instance, modifications such as halogenation or alkylation at specific positions have been shown to enhance binding affinity while reducing off-target effects. These advancements underscore the importance of structure-activity relationship (SAR) studies in refining derivatives like 17-Amino Geldanamycin.

Advances in biotechnology have enabled more efficient production methods for compounds like 17-Amino Geldanamycin (CAS No: 64202-81-9). Traditional fermentation processes used for geldanamycin production are labor-intensive and yield limited quantities. In contrast, modern techniques such as heterologous expression in microbial hosts or semi-synthetic approaches offer scalable and cost-effective alternatives. These methods not only improve accessibility but also allow for rapid screening of derivatives with enhanced efficacy or reduced toxicity. Furthermore, high-throughput screening (HTS) technologies have accelerated the identification of novel analogs with improved pharmacological profiles, ensuring that research on 17-Amino Geldanamycin remains at the forefront of medicinal chemistry innovation.

The future prospects for 17-Amino Geldanamycin are promising, with ongoing investigations focusing on its potential as a lead compound for next-generation therapeutics. Collaborative efforts between academia and industry are driving initiatives to translate laboratory findings into clinical applications. For example, phase I clinical trials are underway to evaluate the safety and tolerability of certain derivatives in cancer patients. Concurrently, preclinical studies aim to elucidate mechanisms of action at a molecular level, providing insights into how these compounds modulate disease pathways. Such studies not only validate existing hypotheses but also generate new hypotheses that can guide future research directions.

From a regulatory perspective, ensuring compliance with pharmaceutical standards is paramount when developing compounds like 17-Amino Geldanamycin (CAS No: 64202-81-9). Regulatory agencies require rigorous documentation demonstrating efficacy, safety, and quality control throughout the drug development process. Good Manufacturing Practices (GMP) must be adhered to at every stage—from synthesis and purification to formulation and storage—to guarantee consistency and reliability. Additionally, environmental considerations play a role in sustainable production practices, minimizing waste and reducing ecological impact during manufacturing processes.

In conclusion,17-Amino Geldanamycin represents a significant advancement in pharmaceutical chemistry with broad therapeutic implications across multiple disease areas including oncology and inflammatory disorders. Its unique structural features provide opportunities for further optimization through medicinal chemistry strategies while ongoing research continues to uncover new applications for this remarkable compound (CAS No: 64202-81-9). As scientific understanding evolves so too will our ability harness natural products like geldanamycin derivatives effectively—ensuring they meet both clinical needs

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